molecular formula C19H18O8 B14170667 Chrysosplenol G CAS No. 130252-52-7

Chrysosplenol G

Cat. No.: B14170667
CAS No.: 130252-52-7
M. Wt: 374.3 g/mol
InChI Key: DCBXANRVINYQLF-UHFFFAOYSA-N
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Description

Chrysosplenol G is a naturally occurring flavonoid compound found in various medicinal plants. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The chemical structure of this compound includes multiple hydroxyl and methoxy groups, which contribute to its reactivity and biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chrysosplenol G can be synthesized through several synthetic routes. One common method involves the methylation of quercetin, a naturally occurring flavonoid, using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves the extraction from plant sources such as Artemisia annua. The extraction process includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC). The purified compound is then crystallized to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Chrysosplenol G undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

Chrysosplenol G has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various flavonoid derivatives.

    Biology: Studied for its role in modulating cellular signaling pathways and gene expression.

    Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation in various in vitro and in vivo studies.

    Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial health effects.

Mechanism of Action

Chrysosplenol G exerts its effects through multiple molecular targets and pathways:

    Anticancer Activity: It induces apoptosis in cancer cells by activating the mitogen-activated protein kinase (MAPK) pathway and increasing the production of reactive oxygen species (ROS).

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.

    Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.

Comparison with Similar Compounds

Chrysosplenol G is similar to other flavonoids such as quercetin, kaempferol, and myricetin. it is unique due to its specific hydroxyl and methoxy group arrangement, which contributes to its distinct biological activities. Similar compounds include:

    Quercetin: Known for its antioxidant and anti-inflammatory properties.

    Kaempferol: Exhibits anticancer and cardioprotective effects.

    Myricetin: Possesses strong antioxidant and anti-inflammatory activities.

This compound stands out due to its potent anticancer activity and ability to modulate multiple cellular pathways, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-hydroxy-2-(5-hydroxy-2,4-dimethoxyphenyl)-3,7-dimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-9-5-12(21)16-15(6-9)27-18(19(26-4)17(16)22)10-7-11(20)14(25-3)8-13(10)24-2/h5-8,20-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBXANRVINYQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3OC)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156423
Record name Chrysosplenol G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130252-52-7
Record name Chrysosplenol G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130252527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysosplenol G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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